(4-BENZYLPIPERAZINO)[2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE
Overview
Description
(4-BENZYLPIPERAZINO)[2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzylpiperazine moiety and a methoxyphenyl-quinoline structure, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the condensation of 3-methoxyaniline with an appropriate aldehyde to form the quinoline scaffoldThe final step often involves the formation of the methanone linkage under controlled conditions, such as using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Industry: Its unique chemical properties make it useful in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to enhance the compound’s binding affinity to these targets, leading to the inhibition of their activity. This, in turn, disrupts critical biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
- {3-[(4-BENZYLPIPERAZINO)METHYL]PHENYL}(4-HYDROXYPIPERIDINO)METHANONE
Uniqueness
Compared to similar compounds, (4-BENZYLPIPERAZINO)[2-(3-METHOXYPHENYL)-4-QUINOLYL]METHANONE stands out due to its unique combination of a quinoline core and a benzylpiperazine moiety. This structural arrangement enhances its biological activity and chemical versatility, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-methoxyphenyl)quinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-33-23-11-7-10-22(18-23)27-19-25(24-12-5-6-13-26(24)29-27)28(32)31-16-14-30(15-17-31)20-21-8-3-2-4-9-21/h2-13,18-19H,14-17,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSVJQOJUSUALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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